molecular formula C28H55NO3 B022337 N-Decanoylsphingosine CAS No. 111122-57-7

N-Decanoylsphingosine

Cat. No. B022337
M. Wt: 453.7 g/mol
InChI Key: FDWVAQFAMZLCAX-NBNLIBPQSA-N
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Description

Synthesis Analysis

The synthesis of sphingosine and its analogs, including N-Decanoylsphingosine, typically involves aldol condensation reactions, stereospecific routes, and chemical modifications of the sphingosine backbone. For instance, a general and efficient route to sphingosine and its derivatives was developed through an aldol condensation, yielding the desired products with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Another study outlined the synthesis of N-acyl sphingomyelins, including modifications at the N-position with different fatty acids, showcasing the versatility in synthesizing sphingosine derivatives (Sripada, Maulik, Hamilton, & Shipley, 1987).

Molecular Structure Analysis

The molecular structure of N-Decanoylsphingosine is characterized by the presence of a sphingosine backbone acylated with a decanoyl group. This modification impacts the molecule's conformation and, consequently, its interaction with biological membranes and receptors. Techniques such as NMR and circular dichroism have been employed to analyze the structure and configuration of sphingosine derivatives, aiding in understanding their biological functions (Duclos, 2001).

Chemical Reactions and Properties

The chemical reactivity of N-Decanoylsphingosine involves its amide bond and the hydroxyl and amino groups on the sphingosine backbone. These functional groups participate in various biological reactions, including the formation of complex sphingolipids and signaling molecules. The synthesis of fluorescent N-acylsphingosines demonstrates the chemical versatility of sphingosine derivatives and their potential for bioanalytical applications (Pagano & Martin, 1988).

Physical Properties Analysis

The physical properties of N-Decanoylsphingosine, such as its phase behavior and interaction with lipid membranes, are influenced by the length and saturation of the acyl chain. Differential scanning calorimetry has been used to study the gel-liquid crystal transitions of sphingomyelin derivatives, providing insights into their roles in membrane structure and dynamics (Ahmad, Sparrow, & Morrisett, 1985).

Chemical Properties Analysis

The chemical properties of N-Decanoylsphingosine, including its amphiphilic nature and reactivity, play essential roles in its biological functions. Studies on the biosynthesis of sphingolipids have revealed the importance of the N-acylation step and the subsequent introduction of double bonds, crucial for the bioactivity of sphingosine derivatives (Rother, Echten, Schwarzmann, & Sandhoff, 1992).

Scientific Research Applications

  • Glycobiology of the Nervous System

    • N-Decanoylsphingosine plays a role in the synthesis, processing, and function of N-glycans in N-glycoproteins . This process is crucial for the life cycle of neural cells, affecting their differentiation and function .
    • The methods involve the synthesis of the initial N-glycan structure in the endoplasmic reticulum (ER) as a branched structure on a lipid anchor (dolicholpyrophosphate), and then co-translationally, “en bloc” transferred and linked via N-acetylglucosamine to asparagine within a specific N-glycosylation acceptor sequence of the nascent recipient protein .
    • The outcomes include proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .
  • Glycosylation Analysis in Proteomics

    • N-Decanoylsphingosine is used in an enrichment strategy for simultaneous enrichment of N- and O-glycopeptides . This is important for therapy and diagnosis as N- and O-glycosylation modifications of proteins are closely linked to the onset and development of many diseases .
    • The method involves using Knoevenagel copolymers modified with polydopamine–adenosine (denoted as PDA–ADE@KCP) for simultaneous enrichment of N- and O-glycopeptides through the synergistic effects of hydrophilic and electrostatic interactions .
    • The results showed excellent selectivity and sensitivity of the prepared material for N-glycopeptides from standard protein digest samples . It also captured more O-glycopeptides than the commercially available zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) material .
  • Plant Pathogen Defense Responses

    • N-Decanoylsphingosine is involved in eliciting defense responses in a wide range of plant species .
    • The method involves the use of surface-derived structural molecules from plant pathogens, such as fungal cell wall constituents (chitin, glucan, protein and glycoprotein) and bacterial lipopolysaccharide (LPS) and flagellin .
    • The outcomes are not explicitly mentioned in the source .
  • N-Glycoprotein Processing

    • N-Decanoylsphingosine is involved in the processing of N-glycoproteins . This process is crucial for the life cycle of neural cells, affecting their differentiation and function .
    • The methods involve the synthesis of the initial N-glycan structure in the endoplasmic reticulum (ER) as a branched structure on a lipid anchor (dolicholpyrophosphate), and then co-translationally, “en bloc” transferred and linked via N-acetylglucosamine to asparagine within a specific N-glycosylation acceptor sequence of the nascent recipient protein .
    • The outcomes include proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .
  • Therapeutic Proteins

    • N-Decanoylsphingosine is used in the glycoengineering of erythropoietin and IgG monoclonal antibodies . This is important for therapy and diagnosis as N-glycosylation modifications of proteins are closely linked to the onset and development of many diseases .
    • The method involves changing the glycosylation patterns of proteins .
    • The results showed that the additional two sialylated N-linked glycans at Asn30 and Asn88 increase the size of darbepoetin alfa. This increase is believed to contribute to the improvement in the pharmacokinetics of the drug, which is likely to be related to the renal clearance of proteins (which occurs primarily through glomerular filtration) .
  • Synthesis of N-Heterocycles

    • N-Decanoylsphingosine is used in the synthesis of N-heterocycles . This is one of the most active areas due to their structures with extensive applications in the fields of organic, pharmaceutical and materials chemistry .
    • The method involves the development of greener, milder and cheaper N-heterocycle synthetic strategies through C–N/C–C bond formation .
    • The outcomes are not explicitly mentioned in the source .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVAQFAMZLCAX-NBNLIBPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420651
Record name N-decanoylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Decanoylsphingosine

CAS RN

111122-57-7
Record name N-decanoylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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